molecular formula C8H12N2OS B8699155 5-Isopropyl-6-methyl-2-thiouracil

5-Isopropyl-6-methyl-2-thiouracil

Cat. No.: B8699155
M. Wt: 184.26 g/mol
InChI Key: FQTGOBHHRJLGLH-UHFFFAOYSA-N
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Description

5-Isopropyl-6-methyl-2-thiouracil is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their biological activity. This compound is characterized by the presence of a hydroxyl group at the 4th position, an isopropyl group at the 5th position, a methyl group at the 6th position, and a thiol group at the 2nd position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-6-methyl-2-thiouracil can be achieved through various synthetic routes. One common method involves the reaction of isopropylamidine with an alkylating agent in the presence of a base. The reaction typically occurs in an alkaline lower alkanol solvent system .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-6-methyl-2-thiouracil undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-Isopropyl-6-methyl-2-thiouracil has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of dyes and pigments, particularly azo dyes.

Mechanism of Action

The mechanism of action of 5-Isopropyl-6-methyl-2-thiouracil involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Uniqueness: 5-Isopropyl-6-methyl-2-thiouracil is unique due to the presence of both hydroxyl and thiol groups, which confer distinct reactivity and potential biological activity. Its specific substitution pattern differentiates it from other pyrimidine derivatives.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

6-methyl-5-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C8H12N2OS/c1-4(2)6-5(3)9-8(12)10-7(6)11/h4H,1-3H3,(H2,9,10,11,12)

InChI Key

FQTGOBHHRJLGLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)C(C)C

Origin of Product

United States

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